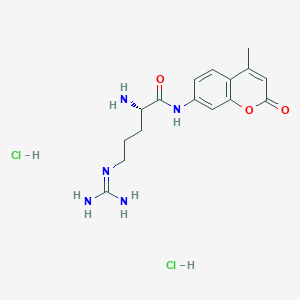

L-Arginine 7-amido-4-methylcoumarin dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is a synthetic compound derived from L-arginine, a naturally occurring amino acid, and 4-methylcoumarin, a derivative of coumarin . This compound is widely utilized in scientific research as a fluorogenic substrate for cathepsin H, enabling precise quantification of its activity . It is also known for its applications in studying protein-protein interactions, enzyme kinetics, and receptor binding .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine 7-amido-4-methylcoumarin dihydrochloride involves the coupling of L-arginine with 4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product . Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, are employed to verify the compound’s purity and identity .

Análisis De Reacciones Químicas

Types of Reactions

L-Arginine 7-amido-4-methylcoumarin dihydrochloride primarily undergoes hydrolysis reactions when used as a substrate for proteases . The hydrolysis of the amide bond by cathepsin H results in the release of a fluorescent product, which can be detected and quantified .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a protease enzyme, such as cathepsin H, and is carried out in an aqueous buffer solution at physiological pH (around 7.4) . The reaction conditions are optimized to ensure maximum enzyme activity and substrate turnover .

Major Products Formed

The major product formed from the hydrolysis of this compound is a blue fluorescent compound, which is used to measure the activity of the protease enzyme .

Aplicaciones Científicas De Investigación

Fluorogenic Substrate for Enzyme Activity Measurement

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is primarily recognized for its role as a fluorogenic substrate for enzymes, particularly cathepsin H. Upon cleavage by these enzymes, it produces a blue fluorescent solution, allowing for quantitative analysis of enzyme activity. This property is crucial for assessing the activity of various proteases and peptidases, including:

- Cathepsin H : Used in studies involving protein degradation and turnover.

- Aminopeptidase B : Important for understanding peptide processing.

- Trypsin : Utilized in proteolytic studies to investigate protein structure and function .

Cellular Imaging and Tracking

The compound's fluorescent properties make it an excellent tool for cellular imaging. Researchers utilize this compound to visualize and track cellular processes, such as apoptosis and protein interactions within live cells. This application is vital in understanding cellular signaling pathways and responses to various stimuli .

Studies on Protein-Protein Interactions

This compound facilitates investigations into protein-protein interactions by serving as a fluorescent probe. The ability to monitor these interactions in real-time provides insights into complex biological processes, including signal transduction and metabolic regulation .

Drug Development Research

In pharmaceutical research, this compound is explored for its potential in drug development targeting metabolic disorders. By understanding the metabolism of arginine and its derivatives, researchers can develop therapeutic strategies aimed at modulating enzyme activity related to cardiovascular health and other metabolic pathways .

Biochemical Research Applications

The compound is valuable in biochemical assays that require sensitive detection methods. Its use extends to studying enzyme kinetics, receptor binding, and modifications of biomolecules, contributing significantly to advancements in molecular biology .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzyme Activity Measurement | Fluorogenic substrate for cathepsin H and other proteases; quantifies enzymatic activity |

| Cellular Imaging | Visualizes cellular processes; tracks protein interactions |

| Protein-Protein Interactions | Monitors interactions in real-time; aids in understanding signaling pathways |

| Drug Development | Explores potential therapeutic applications targeting metabolic disorders |

| Biochemical Research | Sensitive detection in assays; studies enzyme kinetics and receptor binding |

Case Studies

- Cathepsin H Activity Assessment : A study utilized this compound to quantify cathepsin H activity in rat muscle homogenates, demonstrating its effectiveness as a substrate for proteolytic enzymes .

- Cellular Signaling Investigation : Another research effort employed this compound to explore the dynamics of cellular signaling pathways, revealing critical insights into how cells respond to external stimuli through changes in fluorescence intensity .

- Drug Metabolism Studies : In the context of drug development, researchers analyzed the metabolism of L-arginine derivatives using this fluorogenic substrate, leading to advancements in understanding cardiovascular health mechanisms .

Mecanismo De Acción

The mechanism of action of L-Arginine 7-amido-4-methylcoumarin dihydrochloride involves its interaction with protease enzymes. The L-arginine moiety binds to the active site of the enzyme, while the 4-methylcoumarin moiety is cleaved, resulting in the release of a fluorescent product . This fluorescence change can be detected using fluorescence spectroscopy, providing a quantitative measure of enzyme activity .

Comparación Con Compuestos Similares

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is unique due to its specific substrate properties for cathepsin H. Similar compounds include:

L-Leucine 7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.

D-Ala-Leu-Lys-7-amido-4-methylcoumarin: Utilized in studies involving adenosine A2A receptor.

L-Arginine-7-amido-4-methylcoumarin hydrochloride: Another variant used for similar applications.

These compounds share similar structural features but differ in their specific enzyme targets and applications, highlighting the versatility and specificity of this compound in scientific research .

Actividad Biológica

L-Arginine 7-amido-4-methylcoumarin dihydrochloride (often abbreviated as Arg-AMC) is a fluorogenic substrate primarily used in biochemical assays to measure the activity of specific enzymes. This compound has garnered attention for its biological activity, particularly in the context of proteolytic enzymes such as cathepsin H and aminopeptidase B. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C16H21N5O3·2HCl

- Molecular Weight : 404.30 g/mol

- CAS Number : 113712-08-6

- Storage Conditions : Store at -20°C, protect from light.

Enzyme Substrate

This compound serves as an excellent fluorogenic substrate for quantitative determination of:

- Cathepsin H : A cysteine protease involved in protein degradation and processing, which plays roles in various physiological and pathological processes.

- Aminopeptidase B : An enzyme that cleaves amino acids from the amino terminus of peptides, important in protein metabolism and immune response.

Upon cleavage by these enzymes, Arg-AMC releases a blue fluorescent product, which can be quantitatively measured, allowing for sensitive detection of enzyme activity .

Antitubercular Activity

A study evaluated the antitubercular potential of various amino derivatives of coumarins, including L-Arginine 7-amido-4-methylcoumarin. The compound exhibited significant activity against Mycobacterium tuberculosis strains, with a minimum inhibitory concentration (MIC) as low as 1 mg/L. This suggests that Arg-AMC may have therapeutic potential against tuberculosis, particularly when used in combination with other antitubercular agents like isoniazid and rifampicin .

The mechanism by which L-Arginine 7-amido-4-methylcoumarin exerts its biological effects appears to involve:

- Cell Wall Interaction : Electron microscopy studies indicated that the compound targets the cell wall of M. tuberculosis, disrupting its integrity.

- Mycolic Acid Targeting : Fluorescence microscopy suggested that mycolic acids in the bacterial cell wall might be specific targets for this compound .

Case Studies and Experimental Data

Propiedades

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.2ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);2*1H/t12-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGJRBUFCDSWOX-LTCKWSDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.